Tetrabenazine

Description

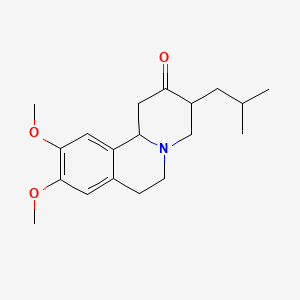

Structure

3D Structure

Properties

IUPAC Name |

9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJIEFSOBYUXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501127442 | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Prisms from methanol | |

CAS No. |

718635-93-9, 58-46-8 | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=718635-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TETRABENAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRABENAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Dopamine Depletion by Tetrabenazine

Abstract

Tetrabenazine (TBZ) is a cornerstone therapy for hyperkinetic movement disorders, with its clinical efficacy directly linked to its ability to modulate presynaptic dopamine levels.[1] This technical guide provides a comprehensive exploration for researchers, scientists, and drug development professionals into the core in vitro mechanism of tetrabenazine-induced dopamine depletion. We will dissect the molecular interactions between tetrabenazine, its active metabolites, and the vesicular monoamine transporter 2 (VMAT2). This guide will move beyond a simple description of inhibition to explain the structural and functional consequences of this interaction, the critical role of stereospecificity in its metabolites, and the self-validating experimental protocols used to quantify these effects in a laboratory setting.

The Central Role of VMAT2 in Dopaminergic Homeostasis

The vesicular monoamine transporter 2 (VMAT2), encoded by the SLC18A2 gene, is an integral membrane protein crucial for the proper functioning of monoaminergic neurons in the central nervous system.[2][3] VMAT2 is responsible for the packaging of cytosolic monoamines—primarily dopamine, but also serotonin, norepinephrine, and histamine—into synaptic vesicles.[2][4] This process is essential for storing neurotransmitters prior to their release into the synaptic cleft.

The transport mechanism is an active process, driven by a proton gradient established by a vesicular H+-ATPase.[3] VMAT2 functions as a proton-dependent antiporter, exchanging two protons from within the vesicle for one molecule of cytosolic monoamine.[5][6] This sequestration of dopamine into vesicles serves two primary purposes: it creates a readily releasable pool of neurotransmitter for synaptic transmission, and it protects the neuron from the cytotoxic effects of free cytosolic dopamine, which can auto-oxidize and generate reactive oxygen species.[7] Any disruption of VMAT2 function leads to a cascade of events culminating in the depletion of vesicular monoamine stores.[2][8]

Tetrabenazine: A Reversible VMAT2 Inhibitor

Tetrabenazine exerts its therapeutic effect by acting as a potent, high-affinity, and reversible inhibitor of VMAT2.[1][9] Unlike irreversible inhibitors such as reserpine, tetrabenazine's non-covalent binding allows for a more controlled and dose-dependent modulation of dopamine levels.[1][10] This reversibility is a key therapeutic feature, contributing to a shorter duration of action and a more manageable side-effect profile.[11]

The inhibition of VMAT2 by tetrabenazine has two major downstream consequences for dopamine handling within the presynaptic terminal:

-

Failed Vesicular Sequestration : By blocking VMAT2, tetrabenazine prevents the uptake of cytosolic dopamine into synaptic vesicles.[9][11]

-

Enhanced Cytosolic Degradation : Dopamine that is unable to be packaged into vesicles remains in the cytoplasm, where it is vulnerable to degradation by enzymes, particularly monoamine oxidase (MAO).[1][8]

This dual effect—blocking storage and promoting degradation—leads to a profound depletion of the total dopamine available for release upon neuronal firing, thereby mitigating the excessive dopaminergic activity that characterizes hyperkinetic movement disorders.[1][9]

The Structural Basis of Inhibition

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the structural mechanism of VMAT2 inhibition.[5][12] These studies reveal that tetrabenazine binds to a central pocket within the transporter.[6] The binding event is proposed to occur in a two-step process: an initial low-affinity binding to the lumenal-open state of VMAT2, which then induces a conformational change, locking the transporter in a high-affinity, dead-end occluded complex.[1][5][13] This occluded state effectively arrests the transport cycle, preventing both proton and monoamine translocation.[6][12]

The Critical Role of Active Metabolites

Following oral administration, tetrabenazine undergoes rapid and extensive first-pass metabolism, primarily in the liver.[8][9] This process, mediated by carbonyl reductase, converts TBZ into its two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1][8] These metabolites, not the parent drug, are considered the primary mediators of tetrabenazine's therapeutic effects.[1]

The binding of these metabolites to VMAT2 is highly stereospecific. Each metabolite exists as a pair of enantiomers, and their affinity for VMAT2 varies dramatically.[14] The (+)-enantiomers of both α-HTBZ and β-HTBZ exhibit significantly higher affinity for VMAT2 compared to their (-)-enantiomer counterparts.[1][14] Specifically, (+)-α-dihydrotetrabenazine has been identified as a particularly potent VMAT2 inhibitor.[15] This stereoselectivity is crucial for drug development, as newer agents like valbenazine are designed as prodrugs that deliver a single, highly potent (+)-α-HTBZ isomer, minimizing off-target effects.[10][15]

Quantitative Analysis of VMAT2 Inhibition

The affinity of tetrabenazine and its metabolites for VMAT2 is quantified in vitro using radioligand binding and functional uptake assays. These assays provide key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Compound | Ki (nM) for VMAT2 Binding | IC50 (nM) for Dopamine Uptake |

| (±)-Tetrabenazine | 7.62 | ~100-200 |

| (+)-Tetrabenazine | 4.47 | - |

| (-)-Tetrabenazine | 36,400 | - |

| (+)-α-Dihydrotetrabenazine | 3.96 | - |

| (-)-β-Dihydrotetrabenazine | 13.4 | - |

| Data synthesized from multiple sources.[1][14][16] |

As the data clearly indicates, the (+)-enantiomers of both tetrabenazine and its α-HTBZ metabolite possess a dramatically higher binding affinity (lower Ki) for VMAT2 than their (-)-enantiomer counterparts.[14]

In Vitro Methodologies for Characterizing VMAT2 Inhibition

Two primary in vitro assays are fundamental for elucidating the mechanism of VMAT2 inhibitors like tetrabenazine. These protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Radioligand Binding Assay

This assay directly measures the binding affinity of a test compound to VMAT2 by quantifying its ability to displace a high-affinity radiolabeled ligand, typically [³H]dihydrotetrabenazine ([³H]DTBZ).[1][15]

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize VMAT2-expressing tissue (e.g., rat striatum) or cells in an ice-cold sucrose buffer (e.g., 0.32 M sucrose).[1]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing synaptic vesicles.

-

Resuspend the membrane pellet in an appropriate assay buffer (e.g., HEPES buffer).

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]DTBZ (near its Kd value), and varying concentrations of the test compound (e.g., tetrabenazine or its metabolites).

-

Include control wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known VMAT2 inhibitor, e.g., 10 µM tetrabenazine).[15]

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold buffer to minimize dissociation of the bound ligand while removing non-specific binding.

-

Place the filters in scintillation vials with scintillation fluid.

-

-

Data Analysis:

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Vesicular Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a substrate, typically [³H]dopamine, into isolated synaptic vesicles or VMAT2-expressing cells.[15][17]

Detailed Protocol:

-

Vesicle/Cell Preparation:

-

Inhibition and Uptake:

-

Pre-incubate the vesicles or cells with various concentrations of the test compound for a defined period (e.g., 10-20 minutes) at 37°C.[17]

-

Initiate the transport reaction by adding a fixed concentration of [³H]dopamine. The uptake process is ATP-dependent.

-

Allow the uptake to proceed for a short, defined time within the linear range of transport (e.g., 1-5 minutes for vesicles).[15]

-

-

Termination and Measurement:

-

Terminate the uptake reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Alternatively, for cell-based assays, terminate by washing the cells with ice-cold buffer and then lysing the cells.

-

Quantify the amount of [³H]dopamine transported into the vesicles/cells using liquid scintillation counting.

-

-

Data Analysis:

-

Determine non-specific uptake in parallel incubations containing a potent VMAT2 inhibitor like reserpine.[19]

-

Subtract non-specific uptake to calculate VMAT2-mediated transport.

-

Plot the percentage of inhibition of dopamine uptake against the log concentration of the test compound.

-

Fit the resulting dose-response curve using non-linear regression to determine the IC50 value, which represents the concentration of the inhibitor required to block 50% of VMAT2 transport activity.

-

Conclusion

The in vitro mechanism of dopamine depletion by tetrabenazine is a well-defined process centered on the reversible, high-affinity inhibition of the VMAT2 transporter.[1] This action, primarily mediated by its stereospecific and potent dihydrotetrabenazine metabolites, disrupts the crucial sequestration of cytosolic dopamine into synaptic vesicles.[1][10] The resulting cytoplasmic dopamine is then cleared by enzymatic degradation, leading to a depleted presynaptic pool and a reduction in dopaminergic neurotransmission.[8] The structural elucidation of the tetrabenazine-VMAT2 complex has provided a definitive framework for understanding this inhibition, revealing a mechanism that locks the transporter in a non-functional, occluded state.[6] The robust and validated in vitro assays, such as radioligand binding and vesicular uptake studies, remain the gold standard for quantifying the potency and efficacy of VMAT2 inhibitors, providing essential data for both basic research and the development of next-generation therapeutics for hyperkinetic disorders.

References

- Vertex AI Search. Vesicular monoamine transporter - Wikipedia.

- Vertex AI Search. Vesicular monoamine transporters: Structure‐function, pharmacology, and medicinal chemistry | Semantic Scholar.

- Vertex AI Search. What is the mechanism of Tetrabenazine? - Patsnap Synapse.

- Vertex AI Search. The Core Mechanism of Tetrabenazine: A VMAT2 Inhibitor-Based Technical Guide - Benchchem.

- Vertex AI Search. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC - PubMed Central - NIH.

- Vertex AI Search. Structural mechanisms for VMAT2 inhibition by tetrabenazine - eLife.

- Vertex AI Search. Vesicular monoamine transporter 2 - Wikipedia.

- Vertex AI Search. Relative exposures and VMAT2 activity of the HTBZ metabolites. The... - ResearchGate.

- Vertex AI Search. A Comparative Guide to Dihydrotetrabenazine and Other VMAT2 Inhibitors for In Vitro Studies - Benchchem.

- Vertex AI Search. Structural Mechanisms for VMAT2 inhibition by tetrabenazine - eLife.

- Vertex AI Search. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC - PubMed Central - NIH.

- Vertex AI Search. Tetrabenazine – Knowledge and References - Taylor & Francis.

- Vertex AI Search. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PubMed - NIH.

- Vertex AI Search. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC - PubMed Central.

- Vertex AI Search. Tetrabenazine | CAS#58-46-8 | VMAT-2 inhibitor - MedKoo Biosciences.

- Vertex AI Search. Tetrabenazine Metabolite | Monoamine Transporter - TargetMol.

- Vertex AI Search. Mechanism of Action of Tetrabenazine - Pharmacy Freak.

- Vertex AI Search. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC - PubMed Central.

- Vertex AI Search. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC.

- Vertex AI Search. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed.

- Vertex AI Search. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC.

- Vertex AI Search. DAT Transporter Assay - BioIVT.

- Vertex AI Search. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo | PNAS.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 3. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 10. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 13. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Tetrabenazine Metabolite | Monoamine Transporter | TargetMol [targetmol.com]

- 17. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the VMAT2 Binding Affinity and Kinetics of Tetrabenazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabenazine (TBZ) is a potent, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein for loading monoamine neurotransmitters into synaptic vesicles.[1][2][3] Its therapeutic efficacy in hyperkinetic movement disorders, such as the chorea associated with Huntington's disease, stems directly from its mechanism of action: the depletion of presynaptic monoamine stores.[4][5] This guide provides an in-depth analysis of the molecular interactions between tetrabenazine, its active metabolites, and VMAT2. We will explore the non-competitive nature of its inhibition, delve into the quantitative binding affinity data, present detailed experimental protocols for characterization, and examine the structural basis for its high-affinity binding as revealed by recent cryo-electron microscopy (cryo-EM) studies.[6][7] Understanding these fundamental principles is paramount for the rational design of next-generation VMAT2 modulators with improved therapeutic profiles.

The Vesicular Monoamine Transporter 2 (VMAT2): A Critical Target in Neurotransmission

VMAT2 is a proton-dependent antiporter embedded in the membrane of synaptic vesicles within all monoaminergic neurons.[8][9] It is responsible for sequestering cytosolic monoamines—including dopamine, serotonin, norepinephrine, and histamine—into these vesicles.[1][9] This process is driven by a proton gradient established by a vesicular H+-ATPase, which effectively exchanges two protons from within the vesicle for one cationic monoamine from the cytosol.[6][10] By packaging these neurotransmitters, VMAT2 is essential for their storage, preventing their degradation by cytoplasmic enzymes like monoamine oxidase (MAO), and ensuring their availability for release into the synaptic cleft upon neuronal firing.[3][4] Given its central role, dysregulation of VMAT2 function is implicated in numerous neuropsychiatric disorders, making it a key pharmacological target.[7][11]

Tetrabenazine and its Metabolites: Mechanism of VMAT2 Inhibition

The Molecular Mechanism: A Reversible, Non-Competitive Model

Tetrabenazine functions by binding with high affinity and selectivity to VMAT2 over its VMAT1 isoform.[6][8][12] The binding is reversible, which allows for dose-dependent control of symptoms and a shorter duration of action compared to irreversible inhibitors like reserpine.[1][12][13]

Recent structural and functional data have provided a detailed picture of its inhibitory mechanism. Tetrabenazine is a non-competitive inhibitor.[7][14][15] Rather than competing with monoamine substrates for the primary binding site, TBZ accesses a distinct, allosteric pocket from the luminal side of the vesicle.[16][17] This binding event induces a significant conformational change, locking the transporter in a high-affinity, occluded state where neither the cytosolic nor the luminal gate can open.[1][6][7][14] This "dead-end" complex effectively arrests the transport cycle, preventing VMAT2 from cycling between its cytosol-facing and lumen-facing states, thereby blocking the uptake of all monoamine substrates.[6][8]

A proposed kinetic model for this interaction involves two sequential steps: an initial, low-affinity binding of TBZ to the lumen-open conformation of VMAT2, followed by a rapid conformational shift that results in the stable, high-affinity occluded complex.[6][8][16] While one study using kinetic analysis suggested a competitive mechanism based on an observed increase in Km without a change in Vmax, the overwhelming structural evidence from cryo-EM offers a more robust explanation for a non-competitive mode of action.[2][7][14]

The Central Role of Active Metabolites

Upon oral administration, tetrabenazine is rapidly and extensively metabolized, resulting in low to undetectable plasma concentrations of the parent drug.[18][19] The primary pharmacological activity is exerted by its two major active metabolites: (+)-α-dihydrotetrabenazine (α-DHTBZ) and (+)-β-dihydrotetrabenazine (β-DHTBZ).[18][13] These metabolites are potent VMAT2 inhibitors themselves and are responsible for the therapeutic effect.[19] Of particular importance is the stereospecificity of this interaction. The (+)-α-DHTBZ enantiomer exhibits a significantly higher affinity for VMAT2 than any other stereoisomer, highlighting the precise structural requirements for binding.[19][20][21]

Quantitative Analysis of VMAT2 Binding Affinity

Key Parameters: Defining Kd, Ki, and IC50

-

Kd (Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.

-

IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the binding of a radioligand or the activity of a transporter by 50%.

-

Ki (Inhibition Constant): An intrinsic measure of an inhibitor's affinity for a receptor, derived from the IC50 value and corrected for the concentration and affinity of the competing radioligand. It is independent of assay conditions.

Binding Affinity of Tetrabenazine and its Metabolites

The high affinity of tetrabenazine and its metabolites for VMAT2 has been quantified through numerous in vitro binding studies. Dihydrotetrabenazine, particularly the (+)-α isomer, is often used as the reference high-affinity radioligand in these assays.[8][20]

| Compound | Parameter | Value (nM) | Source Organism/System | Citation |

| Tetrabenazine (TBZ) | Ki | ~1.3 | Rat Brain | [3] |

| Tetrabenazine (TBZ) | IC50 | 300 | VMAT2 Transport | |

| (+)-α-DHTBZ | Ki | 0.97 ± 0.48 | Rat Brain Striatum | [20][21] |

| (-)-α-DHTBZ | Ki | 2200 ± 300 | Rat Brain Striatum | [20][21] |

| [3H]DHTBZ | Kd | 18 ± 4 | Purified Human VMAT2 | [8][11][16] |

| [3H]DHTBZ | Kd | 26 ± 9 | Purified Human VMAT2 Chimera | [8][11][16] |

Characterizing Binding Kinetics: A Methodological Deep Dive

The Rationale for Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for a specific receptor or transporter.[22] The primary advantage is their ability to directly measure the interaction between a ligand and its target. For VMAT2, [3H]dihydrotetrabenazine ([3H]DHTBZ) is the radioligand of choice.[8][17]

Causality behind this choice:

-

High Affinity: DHTBZ binds to VMAT2 with nanomolar affinity, allowing for a strong signal-to-noise ratio even with low concentrations of the transporter.[20]

-

Specificity: The binding is highly stereospecific for the (+)-enantiomer, ensuring that the assay measures interaction with the pharmacologically relevant binding site.[20][21]

-

Commercial Availability: Radiolabeled DHTBZ is commercially available, standardizing its use across different laboratories.[8][16]

Detailed Protocol: Competition Radioligand Binding Assay for VMAT2

This protocol describes a self-validating system to determine the Ki of a test compound (e.g., tetrabenazine) for VMAT2 using membranes from VMAT2-expressing cells or tissue homogenates.

Step 1: Preparation of VMAT2 Source

-

Culture cells engineered to express high levels of human VMAT2 or homogenize a tissue rich in VMAT2, such as rat striatum.

-

Prepare a crude membrane fraction via differential centrifugation.

-

Resuspend the membrane pellet in an appropriate assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 8.0).

-

Determine the total protein concentration of the membrane preparation using a standard method (e.g., BCA assay). This is crucial for ensuring consistency between experiments.

Step 2: Assay Setup (in triplicate)

-

Total Binding: To a set of tubes, add assay buffer, a defined amount of membrane protein (e.g., 20-50 µg), and a fixed concentration of [3H]DHTBZ (typically at or near its Kd, e.g., 10 nM).[8]

-

Non-Specific Binding (NSB): To another set of tubes, add the same components as for Total Binding, plus a high concentration of an unlabeled VMAT2 ligand (e.g., 10 µM unlabeled tetrabenazine or reserpine) to saturate all specific binding sites.[8] This step is critical for validation, as it quantifies the portion of radioligand binding to non-target sites.

-

Competition Binding: To a series of tubes, add assay buffer, membrane protein, [3H]DHTBZ, and serially diluted concentrations of the unlabeled test compound.

Step 3: Incubation

-

Incubate all tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

Step 4: Separation of Bound and Unbound Ligand

-

Rapidly filter the contents of each tube through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The transporter-bound radioligand will be retained on the filter, while the unbound ligand passes through.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand. The speed and temperature are critical to minimize dissociation of the bound ligand.

Step 5: Quantification

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Step 6: Data Analysis

-

Calculate Specific Binding: For each concentration of the test compound, calculate Specific Binding = (Total Binding CPM) - (NSB CPM). A robust assay should have high specific binding relative to total binding (>80%).

-

Generate Competition Curve: Plot the specific binding as a percentage of the control (binding in the absence of competitor) against the log concentration of the test compound.

-

Determine IC50: Fit the data to a one-site competitive binding equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[8]

-

Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for VMAT2.

Structural Basis for High-Affinity Binding and Inhibition

Insights from Cryo-Electron Microscopy

The advent of high-resolution cryo-EM has revolutionized our understanding of VMAT2. In 2023 and 2024, multiple research groups published structures of human VMAT2 in complex with tetrabenazine.[6][7][14][10][23] These structures, resolved to ~3.1-3.3 Å, provide an unprecedented atomic-level view of the drug-transporter interaction.[6][7][10] They confirm that TBZ binds within a central cavity of the transporter, accessible from the vesicle lumen.[7][11] The binding site is formed by residues from multiple transmembrane helices and is distinct from the site where monoamine substrates bind.[1][23]

The Tetrabenazine Binding Pocket and Gating Mechanisms

The cryo-EM structures reveal that TBZ binding locks both the cytosolic and luminal "gates" of the transporter in a closed position.[7][10] This occluded conformation physically prevents the rocker-switch motion required for substrate transport.[17] The structure highlights key hydrophobic and polar interactions between TBZ and specific residues within the binding pocket, explaining its high affinity. It also provides a clear structural basis for the non-competitive inhibition mechanism, as the binding of TBZ does not directly block the substrate binding site but instead prevents the conformational changes necessary for the transport cycle.[7][14]

Implications for Drug Development and Clinical Research

Leveraging VMAT2 Kinetics for Next-Generation Therapeutics

A deep understanding of TBZ's binding and kinetics has directly informed the development of second-generation VMAT2 inhibitors with improved pharmacokinetic and side-effect profiles. For example, deutetrabenazine, an isotopic isomer of tetrabenazine, incorporates deuterium atoms at key metabolic sites. This modification slows the rate of metabolism, leading to lower peak concentrations, reduced plasma fluctuations, and a more favorable side-effect profile while maintaining the same mechanism of VMAT2 inhibition.[1][24]

VMAT2 as a Biomarker: PET Imaging Applications

The high affinity and specificity of ligands like DHTBZ for VMAT2 have enabled its use as a biomarker for the integrity of monoaminergic neurons. Positron Emission Tomography (PET) radioligands, such as -DTBZ and various [18F]-labeled analogs, are used in clinical research to quantify VMAT2 density in the brain.[21][25][26] This allows for the in vivo assessment of dopaminergic neuron loss in conditions like Parkinson's disease.[26] Displacement studies using unlabeled tetrabenazine in these PET scans confirm the specific and reversible binding of the radioligands to VMAT2 in the living brain.[21][25]

Conclusion

The interaction of tetrabenazine with VMAT2 is a well-defined, high-affinity, and stereospecific process that forms the basis of its clinical utility. Modern structural biology has confirmed its mechanism as a non-competitive inhibitor that locks the transporter in a non-functional, occluded state. The quantitative characterization of its binding affinity and that of its active metabolites is routinely achieved through robust and validated radioligand binding assays. This comprehensive understanding of its binding and kinetics not only explains its therapeutic action but also provides a powerful framework for the development of new and improved therapies targeting the VMAT2 transporter.

References

- Mechanism of Action of VMAT2 Inhibitors. (2025-09-15). Vertex AI Search.

- What are VMAT2 inhibitors and how do they work? (2024-06-21).

-

Stahl, S. M. (2018). Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less "go" and more "stop" from the motor striatum for robust therapeutic effects. CNS Spectrums, 23(1), 1-6. [Link]

-

Dalton, M. P., Cheng, M. H., Bahar, I., & Coleman, J. A. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 12, e91973. [Link]

-

VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021-10-21). RxList. [Link]

-

Dalton, M. P., Cheng, M. H., Bahar, I., & Coleman, J. A. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. PubMed Central (PMC) - NIH. [Link]

-

Exploring the VMAT2 Pathway in Tardive Dyskinesia. (2019-06-30). NeurologyLive. [Link]

-

Dalton, M. P., Cheng, M. H., Bahar, I., & Coleman, J. A. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. PubMed - NIH. [Link]

-

Dopamine modulating drugs influence striatal (+)-[11C]DTBZ binding in rats. (n.d.). PubMed. [Link]

-

Tetrabenazine inhibition of monoamine uptake and methamphetamine behavioral effects: Locomotor activity, drug discrimination and self-administration. (n.d.). PubMed Central (PMC) - NIH. [Link]

-

Dalton, M. P., Cheng, M. H., Bahar, I., & Coleman, J. A. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife. [Link]

-

Dalton, M. P., Cheng, M. H., Bahar, I., & Coleman, J. A. (2023). Structural Mechanisms for VMAT2 inhibition by tetrabenazine. eLife. [Link]

-

Dalton, M. P., Cheng, M. H., Bahar, I., & Coleman, J. A. (2023). Structural Mechanisms for VMAT2 inhibition by tetrabenazine. eLife. [Link]

-

VMAT2 binding affinity of TBZ, TBZ enantiomers, and DHTBZ stereoisomers. (n.d.). ResearchGate. [Link]

-

Lee, J. Y., & Kim, H. (2021). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. MDPI. [Link]

-

What is the mechanism of Tetrabenazine? (2024-07-17). Patsnap Synapse. [Link]

-

Zalsman, G., Rehavi, M., Roz, N., Laor, N., Weizman, A., & Toren, P. (2011). Altered affinity of the platelet vesicular monoamine transporter 2 to dihydrotetrabenazine in children with major depression. PubMed. [Link]

-

Dalton, M. P., Cheng, M. H., Bahar, I., & Coleman, J. A. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife. [Link]

-

Dalton, M. P., Cheng, M. H., Bahar, I., & Coleman, J. A. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. bioRxiv. [Link]

-

Dalton, M. P., Cheng, M. H., Bahar, I., & Coleman, J. A. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. bioRxiv. [Link]

-

VMAT-2 Inhibitors (deutetrabenazine, tetrabenazine, valbenazine) for the Management of Chorea associated with Huntington Disease and Tardive Dyskinesia. (2022-04). VA.gov. [Link]

-

VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse. (n.d.). PubMed Central. [Link]

-

PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates. (2021-11-23). ACS Publications - American Chemical Society. [Link]

-

Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2 – implications for transmitter co-release from dopamine neurons. (2024-07-08). bioRxiv. [Link]

-

Radioligands for Imaging Vesicular Monoamine Transporters. (2016-11-09). Radiology Key. [Link]

-

Dalton, M. P., Cheng, M. H., Bahar, I., & Coleman, J. A. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. PubMed Central (PMC) - NIH. [Link]

-

In vitro vesicular monoamine transporter 2 (VMAT2) binding affinity in... (n.d.). ResearchGate. [Link]

- Kinetic analysis of developmental changes in vesicular monoamine transporter-2 function. (n.d.). Source not found.

-

PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates. (2021-11-23). PubMed Central. [Link]

-

Structural Mechanisms for VMAT2 inhibition by tetrabenazine. (n.d.). ResearchGate. [Link]

- Directed Evolution Reveals Hidden Properties of VMAT, a Neurotransmitter Transporter. (n.d.). Source not found.

-

Dalton, M. P., Cheng, M. H., Bahar, I., & Coleman, J. A. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife. [Link]

-

Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines. (2024-01-02). PubMed Central. [Link]

-

Scientists Reveal VMAT2 Transport and Inhibition Mechanisms by Cryo-EM. (2023-12-13). Chinese Academy of Sciences. [Link]

-

The vesicular monoamine transporter 2: an underexplored pharmacological target. (n.d.). PubMed Central. [Link]

-

What are the therapeutic candidates targeting VMAT2? (2025-03-11). Patsnap Synapse. [Link]

-

Transport and inhibition mechanism for VMAT2-mediated synaptic loading of monoamines. (2023-10-29). bioRxiv. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Tetrabenazine inhibition of monoamine uptake and methamphetamine behavioral effects: Locomotor activity, drug discrimination and self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 12. neurologylive.com [neurologylive.com]

- 13. medkoo.com [medkoo.com]

- 14. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Directed Evolution Reveals Hidden Properties of VMAT, a Neurotransmitter Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 17. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 18. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Scientists Reveal VMAT2 Transport and Inhibition Mechanisms by Cryo-EM----Chinese Academy of Sciences [english.cas.cn]

- 24. va.gov [va.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Radioligands for Imaging Vesicular Monoamine Transporters | Radiology Key [radiologykey.com]

A Technical Guide to the Off-Target Effects of Tetrabenazine in Neuronal Cultures

This guide provides an in-depth exploration of the off-target effects of tetrabenazine (TBZ) in neuronal cultures. It is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the unintended consequences of this widely used VMAT2 inhibitor. By moving beyond its canonical mechanism, we will delve into the nuanced and often overlooked cellular impacts that can confound experimental results and influence therapeutic outcomes.

Introduction: Tetrabenazine's Dual Identity

Tetrabenazine is a well-established therapeutic agent for hyperkinetic movement disorders, most notably Huntington's disease and tardive dyskinesia.[1][2][3] Its primary mechanism of action is the reversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamines (dopamine, serotonin, norepinephrine) from presynaptic nerve terminals.[2][3][4][5] This targeted action effectively alleviates the debilitating symptoms of these conditions.

However, the pharmacological profile of tetrabenazine is not confined to VMAT2 inhibition. A growing body of evidence indicates that TBZ and its metabolites can exert a range of off-target effects, particularly in in vitro neuronal models. These unintended actions can significantly impact experimental reproducibility and the translatability of preclinical findings. Understanding these effects is therefore paramount for any researcher employing tetrabenazine in a laboratory setting.

Deconstructing the Off-Target Profile of Tetrabenazine

The off-target activities of tetrabenazine are multifaceted, impacting several critical cellular processes beyond monoamine storage. These effects are often concentration-dependent and can vary between different neuronal cell types and culture conditions.

Mitochondrial Dysfunction: An Emerging Concern

One of the most significant off-target effects of tetrabenazine is its impact on mitochondrial function. Several studies have demonstrated that TBZ can impair mitochondrial respiration and induce mitochondrial-mediated apoptosis. This is thought to occur through the inhibition of Complex I of the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

Key Manifestations of Mitochondrial Toxicity:

-

Reduced ATP Synthesis: Impaired oxidative phosphorylation leads to a cellular energy deficit.

-

Increased Oxidative Stress: The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA.

-

Induction of Apoptosis: Mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway.[1]

Disruption of Calcium Homeostasis

Tetrabenazine has been shown to interfere with intracellular calcium signaling. A novel mechanism of action for tetrabenazine has been described, where it facilitates exocytosis by enhancing Calcium-Induced Calcium Release (CICR) through the endoplasmic reticulum ryanodine receptor channel (RyR).[6] This interaction leads to an augmentation of cytosolic calcium elevations.[6] Altered calcium homeostasis can have profound effects on neuronal function, including neurotransmitter release, synaptic plasticity, and gene expression.

Alterations in Gene and Protein Expression

Beyond its immediate effects on cellular physiology, tetrabenazine can also induce long-term changes in gene and protein expression. These alterations can be a direct consequence of the drug's interaction with cellular machinery or a secondary response to cellular stress. For example, the upregulation of stress-response genes and the downregulation of genes involved in neuronal survival have been observed in response to tetrabenazine treatment.

Methodologies for Investigating Off-Target Effects

A robust experimental design is crucial for dissecting the off-target effects of tetrabenazine. The following protocols provide a framework for assessing the key cellular parameters impacted by this compound.

Assessment of Cell Viability and Cytotoxicity

A fundamental first step is to determine the cytotoxic potential of tetrabenazine in your specific neuronal culture system.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]

-

Tetrabenazine Treatment: Treat the cells with a range of tetrabenazine concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8][9]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Rationale: The MTT assay provides a quantitative measure of metabolic activity, which is an indicator of cell viability. A reduction in MTT conversion to formazan suggests a cytotoxic effect.[8]

Evaluation of Mitochondrial Function

Given the known impact of tetrabenazine on mitochondria, a direct assessment of mitochondrial health is essential.

Experimental Protocol: Seahorse XF Analyzer for Mitochondrial Respiration

-

Cell Seeding: Seed neuronal cells in a Seahorse XF96 cell culture microplate.

-

Tetrabenazine Treatment: Treat the cells with the desired concentrations of tetrabenazine for the specified duration.

-

Assay Preparation: Calibrate the Seahorse XF sensor cartridge and prepare the assay medium (e.g., Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine).[10]

-

Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[10][11]

-

Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the key parameters of mitochondrial function.

Rationale: The Seahorse XF Analyzer provides a real-time, label-free measurement of mitochondrial respiration, offering a detailed and dynamic view of mitochondrial function.

Measurement of Oxidative Stress

The production of reactive oxygen species (ROS) is a key indicator of cellular stress.

Experimental Protocol: DCFDA Assay for ROS Detection

-

Cell Seeding and Treatment: Seed and treat cells with tetrabenazine as described previously.

-

DCFDA Staining: Incubate the cells with 5-20 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) for 30-45 minutes at 37°C in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/535 nm).

-

Data Analysis: Normalize the fluorescence intensity to the cell number and express the results as a fold change relative to the control.

Rationale: DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. This assay provides a sensitive measure of intracellular ROS levels.

Data Interpretation and Case Studies

The interpretation of data from these assays requires careful consideration of the experimental context. It is crucial to correlate findings across different assays to build a comprehensive picture of tetrabenazine's off-target effects.

Table 1: Hypothetical Data Summary of Tetrabenazine's Off-Target Effects in SH-SY5Y Neuroblastoma Cells

| Tetrabenazine Concentration | Cell Viability (% of Control) | Basal Respiration (% of Control) | ATP Production (% of Control) | ROS Production (Fold Change) |

| 1 µM | 95 ± 5 | 92 ± 6 | 94 ± 4 | 1.2 ± 0.2 |

| 10 µM | 78 ± 7 | 65 ± 8 | 68 ± 9 | 2.5 ± 0.4 |

| 50 µM | 45 ± 6 | 32 ± 5 | 35 ± 6 | 5.8 ± 0.7 |

Case Study: A research group investigating the neuroprotective effects of a novel compound in a cellular model of Huntington's disease uses tetrabenazine to induce a disease-relevant phenotype. However, they observe unexpected levels of cell death in their control group treated with tetrabenazine alone. By implementing the assays described above, they are able to identify mitochondrial dysfunction and oxidative stress as significant off-target effects of tetrabenazine at the concentration used in their initial experiments. This allows them to adjust their experimental design to mitigate these confounding factors.

Visualizing the Complexity: Signaling Pathways and Workflows

To aid in the conceptualization of these complex interactions, the following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Figure 1: Overview of Tetrabenazine's primary mechanism and key off-target effects.

Figure 2: A generalized workflow for the systematic investigation of tetrabenazine's off-target effects.

Conclusion and Future Directions

The off-target effects of tetrabenazine in neuronal cultures are a critical consideration for researchers in both basic science and drug discovery. A thorough understanding and empirical investigation of these effects are essential for the generation of reliable and translatable data. By employing a multi-assay approach to assess cell viability, mitochondrial function, and oxidative stress, researchers can de-risk their experimental programs and gain a more complete understanding of tetrabenazine's cellular impact.

Future research should focus on the development of more specific VMAT2 inhibitors with reduced off-target liabilities. Additionally, a deeper investigation into the molecular mechanisms underlying tetrabenazine's off-target effects will pave the way for more informed experimental design and the development of safer and more effective therapeutics.

References

-

Title: Tetrabenazine: Spotlight on Drug Review Source: PMC - PubMed Central URL: [Link]

-

Title: Efficacy and Safety of Tetrabenazine in Reducing Chorea and Improving Motor Function in Individuals With Huntington's Disease: A Systematic Review Source: PubMed Central URL: [Link]

-

Title: Tetrabenazine: the first approved drug for the treatment of chorea in US patients with Huntington disease Source: PubMed Central URL: [Link]

-

Title: Tetrabenazine is neuroprotective in Huntington's disease mice Source: PMC - PubMed Central URL: [Link]

-

Title: Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington's Disease–Related Chorea Source: PMC - PubMed Central URL: [Link]

-

Title: Tetrabenazine in the treatment of Huntington's disease Source: PMC - PubMed Central URL: [Link]

-

Title: Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer Source: PMC - NIH URL: [Link]

-

Title: Tetrabenazine Facilitates Exocytosis by Enhancing Calcium-Induced Calcium Release through Ryanodine Receptors Source: PubMed URL: [Link]

-

Title: Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits Source: NCBI URL: [Link]

-

Title: Structural mechanisms for VMAT2 inhibition by tetrabenazine Source: eLife URL: [Link]

-

Title: (PDF) Tetrabenazine: Spotlight on Drug Review Source: ResearchGate URL: [Link]

-

Title: Tetrabenazine Use in Patients With Huntington's Disease (HD) Chorea (P2.009) | Request PDF Source: ResearchGate URL: [Link]

-

Title: Cell viability evaluation of SH-SY5Y using the MTT assay (A)... Source: ResearchGate URL: [Link]

-

Title: What is the best protocol to detect ROS in cell culture using CM-H2DCFDA? Source: ResearchGate URL: [Link]

-

Title: The Role of Ryanodine Receptors in Regulating Neuronal Activity and Its Connection to the Development of Alzheimer's Disease Source: MDPI URL: [Link]

-

Title: Seahorse XF Cell Mito Stress Test Kit User Guide Source: Agilent URL: [Link]

-

Title: Effective treatment of choreaballism due to an MT-CYB variant with haloperidol, tetrabenazine, and antioxidants Source: PubMed URL: [Link]

-

Title: Effect of Tetrabenazine on Motor Function in Patients with Huntington Disease Source: PMC URL: [Link]

-

Title: Protocol for Seahorse 3D Mito Stress assay in patient-derived pediatric brain tumor single neurospheres | bioRxiv Source: bioRxiv URL: [Link]

-

Title: Structural Mechanisms for VMAT2 inhibition by tetrabenazine Source: ResearchGate URL: [Link]

-

Title: Control of Neuronal Ryanodine Receptor-Mediated Calcium Signaling by Calsenilin Source: Science.org URL: [Link]

-

Title: Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles Source: NIH URL: [Link]

-

Title: Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity Source: MDPI URL: [Link]

-

Title: Calcium-induced calcium release and type 3 ryanodine receptors modulate the slow afterhyperpolarising current, sIAHP, and its potentiation in hippocampal pyramidal neurons | bioRxiv Source: bioRxiv URL: [Link]

-

Title: Efficacy and Safety of Tetrabenazine in Chorea Source: ClinicalTrials.gov URL: [Link]

-

Title: Structural Mechanisms for VMAT2 inhibition by tetrabenazine Source: eLife URL: [Link]

-

Title: MTT Assay Protocol Source: Cyrusbioscience.com URL: [Link]

-

Title: Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons Source: PMC - NIH URL: [Link]

-

Title: Clinical experience and treatment considerations with vesicular monoamine transport 2 inhibitors Source: PMC - PubMed Central URL: [Link]

-

Title: Agilent Seahorse XF 3D Mito Stress Test Assay User Guide Source: Agilent URL: [Link]

-

Title: Calcium-induced calcium release and type 3 ryanodine receptors modulate the slow afterhyperpolarising current, sIAHP, and its potentiation in hippocampal pyramidal neurons | PLOS One Source: PLOS One URL: [Link]

-

Title: Seahorse XF Cell Mito Stress Test Source: Protocols.io URL: [Link]

-

Title: MTT Cell Assay Protocol Source: txch.org URL: [Link]

-

Title: The dopamine depleting agent tetrabenazine alters effort-related decision making as assessed by mouse touchscreen procedures Source: PubMed URL: [Link]

-

Title: The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters Source: Frontiers URL: [Link]

-

Title: Structural mechanisms for VMAT2 inhibition by tetrabenazine Source: PMC - PubMed Central URL: [Link]

Sources

- 1. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 3. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrabenazine-induced depletion of brain monoamines: mechanism by which desmethylimipramine protects cortical norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of Tetrabenazine in Reducing Chorea and Improving Motor Function in Individuals With Huntington's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial Complex I Activity is Conditioned by Supercomplex I-III2-IV Assembly in Brain Cells: Relevance for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Pharmacodynamics of Tetrabenazine

Introduction for the Research Professional

Tetrabenazine (TBZ) stands as a critical therapeutic agent in the management of hyperkinetic movement disorders, with its most prominent application being the treatment of chorea associated with Huntington's disease. Its therapeutic efficacy is fundamentally rooted in its potent and reversible inhibition of the vesicular monoamine transporter 2 (VMAT2). This guide provides a comprehensive exploration of the preclinical pharmacodynamics of tetrabenazine, designed for researchers, scientists, and drug development professionals. We will delve into its molecular mechanism of action, the consequential impact on monoaminergic systems, and the preclinical models used to characterize its effects. This document is structured to provide not only a deep theoretical understanding but also practical, field-proven insights into the experimental choices and protocols that form the bedrock of tetrabenazine research.

Section 1: The Core Mechanism - Reversible Inhibition of V

An In-Depth Technical Guide to the Structural Basis of Tetrabenazine Inhibition of VMAT2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The vesicular monoamine transporter 2 (VMAT2) is a critical component of monoaminergic neurotransmission, responsible for packaging neurotransmitters like dopamine and serotonin into synaptic vesicles.[1][2][3] Its dysfunction is implicated in numerous neuropsychiatric disorders.[1][2] Tetrabenazine (TBZ), a high-affinity inhibitor of VMAT2, is a cornerstone therapy for hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[4][5][6] This guide elucidates the structural and molecular mechanisms underpinning this inhibition, leveraging recent breakthroughs in cryo-electron microscopy (cryo-EM). We will explore the precise architecture of the VMAT2-tetrabenazine complex, detail the conformational lock that arrests the transport cycle, and provide field-proven methodologies for studying this interaction. This structural understanding offers a definitive framework for the rational design of next-generation VMAT2-targeted therapeutics.

The VMAT2 Transport Cycle: An Alternating Access Model

VMAT2 functions as a proton-dependent antiporter, utilizing the electrochemical gradient generated by the vesicular H+-ATPase to drive monoamine transport.[2][7] This process follows a classic "alternating access" model, where the transporter exposes its substrate-binding site to either the cytoplasm or the vesicle lumen, but never both simultaneously.

The cycle can be summarized as follows:

-

Cytosol-Facing Open State: The transporter presents its binding pocket to the cytoplasm, ready to accept a monoamine substrate.

-

Occluded State (Substrate-Bound): Upon substrate binding, the transporter undergoes a conformational change, closing both the cytosolic and luminal "gates."

-

Lumen-Facing Open State: The transporter shifts its conformation to open towards the vesicle lumen, releasing the monoamine. A proton is concurrently bound from the acidic vesicle interior.

-

Return to Cytosol-Facing State: The transporter reorients to once again face the cytoplasm, ready for another cycle.

This dynamic process is essential for replenishing vesicular neurotransmitter stores for subsequent synaptic release.[8]

Caption: The VMAT2 alternating access transport cycle.

Cryo-EM Structure of the VMAT2-Tetrabenazine Complex

Recent advancements have yielded a high-resolution (3.1-3.3 Å) cryo-EM structure of human VMAT2 in complex with tetrabenazine.[1][7][9] This structure provides unprecedented insight into the inhibitory mechanism, revealing that tetrabenazine locks VMAT2 in a lumen-facing, occluded conformation .[1][2][5][7][9][10] This "dead-end" complex effectively arrests the transport cycle, preventing both substrate binding from the cytoplasm and proton exchange with the lumen.[4][5][9][11]

The structure shows the 12 transmembrane helices (TMs) of VMAT2 arranged in a tight bundle.[1][10] Both the cytosolic and luminal gates are sealed shut. On the cytosolic side, residues such as R217 and Y418 form a gate through a cation-pi interaction, blocking access to the binding site.[1][9][10] On the luminal side, a key feature is the indole side chain of residue W318, which acts as a "plug," completely occluding the luminal vestibule.[5]

The Tetrabenazine Binding Pocket: A Site of High-Affinity Interaction

The cryo-EM map unambiguously places tetrabenazine within a central, amphipathic binding pocket located in the luminal half of the transporter.[1][9][10] The drug molecule orients itself perpendicularly to the transmembrane helices.[9][10] The binding is characterized by a network of specific polar and non-polar interactions with key residues.

Key Interacting Residues and Their Roles:

| Residue | Location | Interaction Type | Functional Significance |

| F135, Y433 | TM Domains | π-stacking | These aromatic residues form critical stacking interactions with the benzene ring of tetrabenazine, anchoring it within the pocket.[9] |

| W318 | Luminal Loop 4 | Hydrophobic | Acts as a luminal "plug" and makes extensive hydrophobic contact with TBZ, locking the transporter in an occluded state.[5][9] |

| E312 | TM Domain | Polar | The negatively charged carboxylate group of glutamate orients towards the tertiary amine of tetrabenazine, forming a key polar interaction.[9][10] |

| N34 | TM Domain | Hydrogen Bond | The amide group of asparagine appears to form a hydrogen bond with the carbonyl oxygen of tetrabenazine.[1] |

| V232 | TM Domain | Steric/Hydrophobic | This residue is a leucine in the lower-affinity VMAT1 isoform. The smaller valine in VMAT2 creates a hydrophobic pocket that accommodates TBZ's isobutyl group, conferring specificity. A larger leucine would cause a steric clash.[9] |

This intricate network of interactions explains the high affinity of tetrabenazine for VMAT2 and provides a structural basis for its non-competitive inhibition.[1][9] Tetrabenazine does not compete directly with the monoamine substrate for its primary binding site; instead, it binds to the lumenal-facing state and induces a conformational change into the high-affinity occluded state.[4][5][9]

Caption: Key molecular interactions in the VMAT2-tetrabenazine complex.

Methodologies for Probing the VMAT2-Tetrabenazine Interaction

Validating and extending these structural insights requires robust experimental protocols. The following sections detail field-proven methodologies for characterizing VMAT2 structure and function.

Cryo-Electron Microscopy Workflow

The primary challenge in the structural determination of VMAT2, a small (~55 kDa) monomeric membrane protein, is its size.[1][9] To overcome this, a fiducial marker strategy is employed to increase the particle mass and provide features for image alignment.

Experimental Protocol: Cryo-EM of VMAT2 Chimera

-

Construct Engineering:

-

Rationale: To increase the size and add structural features for cryo-EM, a chimeric protein is designed.

-

Procedure: Fuse a protein tag like mVenus to the N-terminus and an anti-GFP nanobody to the C-terminus of human VMAT2.[1][9][10] This creates a stable "hook-like" fiducial marker on the cytosolic side of the transporter.[1]

-

-

Protein Expression and Purification:

-

System: Express the VMAT2 chimera in a suitable system, such as HEK293 cells, for proper folding and post-translational modifications.

-

Solubilization: Gently solubilize the membrane-embedded protein from cell lysates using a mild detergent (e.g., lauryl maltose neopentyl glycol, LMNG) supplemented with cholesteryl hemisuccinate (CHS) to maintain protein stability.

-

Purification: Use affinity chromatography (e.g., against a FLAG tag on the construct) followed by size-exclusion chromatography to obtain a pure, monodisperse sample.

-

-

Complex Formation:

-

Incubate the purified VMAT2 chimera with a saturating concentration of tetrabenazine (e.g., 100 µM) to ensure full occupancy of the binding site.

-

-

Cryo-EM Grid Preparation:

-

Apply the VMAT2-TBZ complex to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grids).

-

Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV) to embed the particles in a thin layer of vitreous ice.

-

-

Data Collection and Processing:

-

Collect micrograph movies on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Perform standard single-particle analysis: motion correction, CTF estimation, particle picking, 2D/3D classification, and 3D reconstruction to achieve a high-resolution map.[1][9]

-

Caption: High-level workflow for VMAT2-TBZ cryo-EM structural analysis.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of inhibitors for their targets. [3H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity radiolabeled metabolite of TBZ, is commonly used.

Experimental Protocol: [³H]DTBZ Saturation Binding Assay

-

Source Material: Use membrane preparations from cells expressing VMAT2 or purified VMAT2 protein reconstituted into proteoliposomes.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation:

-

In a 96-well plate, add a constant amount of membrane protein (e.g., 5-10 µg) to each well.

-

Add increasing concentrations of [³H]DTBZ (e.g., 0.1 nM to 50 nM) to determine total binding.

-

For a parallel set of wells, add a high concentration of a non-labeled competitor (e.g., 10 µM cold tetrabenazine or reserpine) in addition to the [³H]DTBZ to determine non-specific binding.

-

-

Reaction: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot specific binding versus the concentration of [³H]DTBZ and fit the data to a one-site saturation binding model using non-linear regression (e.g., in GraphPad Prism) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). The Kd for the VMAT2 chimera construct has been reported as 26 ± 9 nM.[9][10]

-

Implications for Rational Drug Design

The structural elucidation of the VMAT2-tetrabenazine complex provides a powerful blueprint for structure-based drug discovery.

-

Targeting the Pocket: The well-defined amphipathic pocket can be computationally modeled to design novel scaffolds that optimize interactions with key residues like E312, F135, and Y433.

-

Exploiting Specificity: The steric hindrance observed with V232 provides a clear strategy for designing VMAT2-selective inhibitors over VMAT1, potentially reducing off-target effects.[9]

-

Modulating Affinity and Kinetics: The mechanism of inducing an occluded state can be exploited. New molecules can be designed to either enhance the stability of this "dead-end" complex for longer duration of action or to fine-tune the on/off rates for different therapeutic profiles.

-

Avoiding Liabilities: Understanding the precise binding pose allows for modifications to the tetrabenazine scaffold to improve metabolic stability or reduce potential off-target interactions, leading to safer and more effective drugs.

Conclusion